4-(2,4-Dichlorophenoxy)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
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Overview
Description
4-(2,4-Dichlorophenoxy)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine is a heterocyclic compound that contains a benzothieno-pyrimidine core structure. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Mechanism of Action
Target of Action
The primary target of 4-(2,4-Dichlorophenoxy)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine is the cyclooxygenase-2 (COX-2) enzyme . COX-2 is a membrane-bound heme protein that plays a pivotal role in the conversion of arachidonic acid to prostaglandins .
Mode of Action
4-(2,4-Dichlorophenoxy)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine interacts with the active sites of COX-2 . It acts as a potent inhibitor of COX-2, inducible NO synthase (iNOS), and intercellular adhesion molecule-1 (ICAM-1) expression .
Biochemical Pathways
The compound affects the biochemical pathways related to inflammation. It suppresses the production of prostaglandins (PGE2) and interleukin-8 (IL-8) in human keratinocytes NCTC 2544 exposed to interferon-gamma (IFN-γ) and histamine and monocyte-macrophages J774 cells treated with lipopolysaccharides (LPS) .
Pharmacokinetics
The pharmacokinetic properties of 4-(2,4-Dichlorophenoxy)-5,6,7,8-tetrahydro1
Result of Action
The molecular and cellular effects of 4-(2,4-Dichlorophenoxy)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine’s action include the inhibition of COX-2, iNOS, ICAM-1 expression, and the suppression of PGE2 and IL-8 production . This leads to a reduction in inflammation.
Action Environment
The action, efficacy, and stability of 4-(2,4-Dichlorophenoxy)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine can be influenced by various environmental factors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Dichlorophenoxy)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thiophene and pyrimidine derivatives under controlled conditions. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific solvents to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to maintain precise control over reaction parameters. The use of green chemistry principles, such as solvent recycling and waste minimization, is also becoming increasingly important in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Dichlorophenoxy)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorinated phenoxy group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require nucleophiles such as amines or thiols under basic conditions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
4-(2,4-Dichlorophenoxy)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- 4,7-Dichloro1benzothieno[3,2-d]pyrimidine
- 2,4-Dichlorobenzo[4,5]thieno[3,2-d]pyrimidine
Uniqueness
4-(2,4-Dichlorophenoxy)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine is unique due to its specific substitution pattern and the presence of the phenoxy group. This structural feature can influence its biological activity and chemical reactivity, making it distinct from other similar compounds.
Properties
IUPAC Name |
4-(2,4-dichlorophenoxy)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2OS/c17-9-5-6-12(11(18)7-9)21-15-14-10-3-1-2-4-13(10)22-16(14)20-8-19-15/h5-8H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNBBVYNVXIXNAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N=CN=C3S2)OC4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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